molecular formula C8H14O3 B3019350 Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 27697-61-6

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B3019350
CAS No.: 27697-61-6
M. Wt: 158.197
InChI Key: MZSYECJIYVQOQK-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 13043-49-7; synonyms include 27697-61-6) is a cyclobutane derivative featuring a hydroxymethyl substituent at the 3-position and an ethyl ester group at the 1-position. Its molecular formula is C₈H₁₄O₃ (molecular weight: 158.20 g/mol). This compound is notable for its structural rigidity due to the cyclobutane ring, which influences its reactivity and physical properties. It is commonly utilized in pharmaceutical and organic synthesis as a chiral building block, particularly in the preparation of cyclobutane-containing drug candidates .

Typical specifications include a purity of ≥95%, as reported by suppliers such as Combi-Blocks and Global Chemical Supplier . The compound’s stereochemistry (e.g., cis/trans isomers) is critical in determining its applications, with specific diastereomers like (1s,3r)- and (1R,3R)-configurations being commercially available .

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSYECJIYVQOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 3-(carboxymethyl)cyclobutane-1-carboxylate

    Reduction: 3-(hydroxymethyl)cyclobutanol

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups
This compound 13043-49-7 C₈H₁₄O₃ 3-hydroxymethyl, 1-ethyl ester Hydroxymethyl, ester
Ethyl 3-hydroxycyclobutanecarboxylate - C₇H₁₂O₃ 3-hydroxy, 1-ethyl ester Hydroxy, ester
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate 54244-73-4 C₉H₁₄O₂ 1-methyl, 3-methylene, 1-ethyl ester Methylene, ester
Mthis compound 89941-55-9 C₇H₁₂O₃ 3-hydroxymethyl, 1-methyl ester Hydroxymethyl, ester
Ethyl 3-oxocyclobutanecarboxylate - C₇H₁₀O₃ 3-oxo, 1-ethyl ester Ketone, ester

Notes:

  • The hydroxymethyl group in this compound enhances its polarity and hydrogen-bonding capacity compared to the hydroxy group in Ethyl 3-hydroxycyclobutanecarboxylate, impacting solubility and reactivity .
  • Methyl vs.
  • The methylene group in Ethyl 1-methyl-3-methylenecyclobutanecarboxylate introduces steric hindrance and conjugation effects, altering its stability and reaction pathways .

Biological Activity

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a cyclic ester characterized by its unique cyclobutane structure, which incorporates a hydroxymethyl group and an ethyl ester functional group. This compound has garnered interest due to its potential biological activities, including cytotoxic effects and interactions with various biomolecules.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄O₃. Its structure can be represented as follows:

Ethyl 3 hydroxymethyl cyclobutane 1 carboxylate\text{Ethyl 3 hydroxymethyl cyclobutane 1 carboxylate}
Property Value
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.20 g/mol
Functional GroupsHydroxymethyl, Ethyl Ester

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that the hydroxymethyl group may engage in hydrogen bonding, enhancing the compound's binding affinity to enzymes or receptors involved in various physiological processes. The ethyl ester component may also play a role in modulating the compound's solubility and permeability, which are critical for its bioactivity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC₅₀ (μM) Notes
A549 (Lung adenocarcinoma)<10Selective cytotoxicity observed
HeLa (Cervical carcinoma)Not specifiedPotential for further investigation
K562 (Erythroleukemia)% Inhibition: 25.1Moderate activity noted
HepG2 (Liver carcinoma)% Inhibition: 20.9–35.5Activity observed in MTT assay

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

Antiviral Activity

Preliminary studies have indicated that derivatives of cyclobutane compounds, including this compound, may possess antiviral properties, particularly against Hepatitis B virus. The structural features of this compound could enhance its interaction with viral proteins, making it a candidate for antiviral drug development.

Case Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of this compound on A375 melanoma cells, researchers found an IC₅₀ value of 5.7 μM, indicating potent activity against this cancer type. The study compared the compound's effects with standard chemotherapeutic agents, highlighting its potential as an alternative treatment option .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity of cyclobutane derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that this compound could be developed into a therapeutic agent against viral infections .

Q & A

Q. How do salt forms (e.g., hydrochloride) impact solubility and crystallinity for X-ray studies?

  • Methodological Answer : Salt formation (e.g., with HCl) improves crystallinity by enhancing ionic interactions. Single-crystal X-ray diffraction requires slow evaporation from polar solvents (e.g., methanol/water). For analogs, hydrochloride salts yield higher-resolution structures .

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